3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide
Overview
Description
3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide is a useful research compound. Its molecular formula is C7H5ClN4O and its molecular weight is 198.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41812. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Derivative Synthesis and Dye Applications : Brenneisen, Thumm, and Benz (1966) synthesized derivatives of 3-chloro-1,2,4-benzotriazine-1-oxide-7-carboxylic acid, exploring their use in dye components and reactive dyes for cellulose and wool (Brenneisen, Thumm, & Benz, 1966).
Pharmacological Study for Hypoxia-Activated Drugs : Lloyd et al. (1991) studied the drug SR 4233 (3-amino-1,2,4-benzotriazine 1,4-dioxide) as a lead compound in a series of hypoxia-activated drugs, focusing on microsomal reduction and free radical formation (Lloyd et al., 1991).
Synthesis of Anti-Cancer Agents : Hay and Denny (2002) developed methods for synthesizing 3-alkyl and 3-aryl derivatives of 1,2,4-benzotriazine 1-oxides, contributing to the potential anti-cancer agents SR 4895 and SR 4941 (Hay & Denny, 2002).
Mass Spectrometry and Metabolite Study : Zagorevskii et al. (2003) used tandem mass spectrometry to study tirapazamine and its metabolites, providing insights into the mechanism of metabolic transformations (Zagorevskii et al., 2003).
DNA Strand Cleaving Properties : Junnotula et al. (2010) investigated the DNA strand cleaving properties and hypoxia-selective cytotoxicity of a compound related to 3-amino-1,2,4-benzotriazine 1,4-dioxide, enhancing the understanding of its antitumor activity (Junnotula et al., 2010).
Activation Mechanism in Antitumor Agents : Anderson et al. (2003) studied the activation mechanism of a benzotriazine 1,4-dioxide class of anticancer drugs, providing critical insights into their pharmacological action (Anderson et al., 2003).
NMR Assignment and Chemical Analysis : Boyd, Hay, and Boyd (2006) conducted 1H, 13C, and 15N NMR measurements of 3-amino-1,2,4-benzotriazine and its N-oxides, contributing to the chemical analysis and identification of such compounds (Boyd, Hay, & Boyd, 2006).
Anti-inflammatory and Analgesic Properties : Regan et al. (1980) explored the anti-inflammatory and analgesic properties of derivatives prepared from 3-amino-1,2,4-benzotriazine, suggesting potential medical applications (Regan et al., 1980).
Mechanism of Action
Target of Action
Similar compounds such as 3-amino-1,2,4-benzotriazine analogues have shown anti-tumor effects against sarcoma 7 due to their activities as inhibitors of src kinases .
Mode of Action
It’s known that similar compounds like tirapazamine generate carbon-centered dna radicals as part of their mechanism of action . This might provide a chemical basis for understanding the small but significant levels of drug that become covalently associated with DNA during the damage process .
Biochemical Pathways
It’s worth noting that similar compounds have been found to be potential intermediates in the synthesis of aminoindazole pdk1 inhibitors .
Result of Action
Similar compounds have shown anti-tumor effects, suggesting that this compound may also have potential anti-cancer properties .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-chloro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILOAZZXVNKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028687 | |
Record name | 7-Chloro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18671-92-6 | |
Record name | 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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